molecular formula C10H11F3O2 B14029773 (2-Ethoxy-4-(trifluoromethyl)phenyl)methanol

(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B14029773
M. Wt: 220.19 g/mol
InChI Key: FPTQBXRWYKNDGH-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C₁₀H₁₁F₃O₂ and a molecular weight of 220.188 g/mol . This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring, along with a methanol functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)methanol typically involves the reaction of 2-ethoxy-4-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the methanol group to a methyl group.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-4-(trifluoromethyl)benzaldehyde or 2-ethoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-ethoxy-4-(trifluoromethyl)toluene.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)phenyl)methanol: Similar structure but lacks the ethoxy group.

    4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a methanol group.

    2-Methyl-4-(trifluoromethyl)phenyl derivatives: Variations in the substituents on the phenyl ring.

Uniqueness

(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol is unique due to the combination of its ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

[2-ethoxy-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C10H11F3O2/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-5,14H,2,6H2,1H3

InChI Key

FPTQBXRWYKNDGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)CO

Origin of Product

United States

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